An In-depth Technical Guide to the Basic Properties of 2-Phenylthiazolo[5,4-c]pyridine
An In-depth Technical Guide to the Basic Properties of 2-Phenylthiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thiazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase inhibition and antimicrobial effects. This guide provides a comprehensive technical overview of the fundamental properties of a key member of this family, 2-Phenylthiazolo[5,4-c]pyridine, intended to support research and development efforts in medicinal chemistry and drug discovery.
Molecular Structure and Core Physicochemical Properties
2-Phenylthiazolo[5,4-c]pyridine is a bicyclic heteroaromatic compound featuring a thiazole ring fused to a pyridine ring, with a phenyl substituent at the 2-position of the thiazole moiety. This structural arrangement imparts a unique set of electronic and steric properties that are crucial for its interaction with biological targets.
Table 1: Core Physicochemical Properties of 2-Phenylthiazolo[5,4-c]pyridine
| Property | Value | Source |
| CAS Number | 52334-38-0 | |
| Molecular Formula | C₁₂H₈N₂S | - |
| Molecular Weight | 212.27 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from related structures |
| pKa (Predicted) | ~3.5 - 4.5 | Estimated based on related structures |
| LogP (Predicted) | ~2.5 - 3.5 | Estimated based on related structures |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related structures |
Basicity and Protonation Behavior
The basicity of 2-Phenylthiazolo[5,4-c]pyridine is a key determinant of its pharmacokinetic profile, influencing properties such as solubility, membrane permeability, and interaction with acidic cellular compartments. The molecule possesses two nitrogen atoms, one in the pyridine ring and one in the thiazole ring, both of which can potentially be protonated.
The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is available for protonation, contributing to the basicity of the molecule. In contrast, the lone pair on the thiazole nitrogen is part of the aromatic π-system and is less available for protonation. Therefore, the pyridine nitrogen is the primary site of protonation.
The pKa of the conjugate acid of 2-Phenylthiazolo[5,4-c]pyridine has not been experimentally determined. However, it can be estimated by considering the electronic effects of the fused thiazole ring and the phenyl substituent on the basicity of the pyridine nitrogen. The electron-withdrawing nature of the fused thiazole ring is expected to decrease the basicity compared to pyridine (pKa ≈ 5.2). The phenyl group at the 2-position of the thiazole ring is remote from the pyridine nitrogen and is expected to have a minor electronic influence on its basicity. Based on these considerations, the pKa of 2-Phenylthiazolo[5,4-c]pyridine is predicted to be in the range of 3.5 to 4.5.
Caption: Equilibrium between the free base and the protonated form of 2-Phenylthiazolo[5,4-c]pyridine.
Synthesis Methodology: Directed Ortho-Metalation
A key synthetic route to 2-substituted thiazolo[5,4-c]pyridines, including the 2-phenyl derivative, involves the directed ortho-metalation of a suitable precursor. This strategy provides a regioselective method for the introduction of various substituents at the 2-position of the thiazole ring.
A plausible synthetic pathway, based on the work of Smith et al. on related structures, is outlined below. The synthesis would likely begin with a protected 4-aminopyridine derivative, which is then elaborated to construct the fused thiazole ring.
Caption: Proposed synthetic pathway to 2-Phenylthiazolo[5,4-c]pyridine via directed metalation.
Experimental Protocol (Hypothetical, based on related syntheses)
Step 1: Bromination of 4-Pivaloylaminopyridine To a solution of 4-pivaloylaminopyridine in a suitable solvent (e.g., acetic acid), bromine is added dropwise at room temperature. The reaction mixture is stirred until completion, and the product, 3-bromo-4-pivaloylaminopyridine, is isolated by precipitation and filtration.
Step 2: Directed Lithiation 3-Bromo-4-pivaloylaminopyridine is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, leading to the formation of the 3-lithiated intermediate.
Step 3: Reaction with Benzonitrile Benzonitrile is added to the solution of the lithiated intermediate at -78 °C. The reaction is allowed to warm to room temperature and stirred until the reaction is complete.
Step 4: Cyclization and Deprotection The reaction is quenched with an aqueous workup. The resulting intermediate is then subjected to acidic conditions (e.g., refluxing in aqueous HCl) to effect cyclization to the thiazole ring and removal of the pivaloyl protecting group, yielding 2-Phenylthiazolo[5,4-c]pyridine. The final product is purified by column chromatography.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 2-Phenylthiazolo[5,4-c]pyridine
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the pyridine ring (δ 7.0-9.0 ppm).- Aromatic protons of the phenyl ring (δ 7.2-8.0 ppm).- A singlet for the proton at the 5-position of the thiazole ring (if present and not substituted). |
| ¹³C NMR | - Resonances for the carbon atoms of the pyridine and thiazole rings (δ 110-160 ppm).- Resonances for the carbon atoms of the phenyl ring (δ 125-140 ppm). |
| IR | - C=N and C=C stretching vibrations of the aromatic rings (1500-1650 cm⁻¹).- C-H stretching vibrations of the aromatic protons (~3000-3100 cm⁻¹). |
| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) at m/z = 212. |
Potential Biological and Pharmacological Significance
The thiazolopyridine scaffold is a component of numerous biologically active molecules. Derivatives of the isomeric thiazolo[5,4-b]pyridine system have been investigated as potent inhibitors of various kinases, including c-KIT and phosphoinositide 3-kinases (PI3Ks). These findings suggest that 2-Phenylthiazolo[5,4-c]pyridine and its derivatives could also exhibit interesting pharmacological properties.
The phenyl group at the 2-position can engage in hydrophobic and π-stacking interactions within the binding sites of biological targets, potentially contributing to binding affinity and selectivity. The basicity of the pyridine ring allows for the formation of salt forms with improved solubility and bioavailability, a desirable characteristic for drug candidates.
Given the precedent in the literature for related structures, 2-Phenylthiazolo[5,4-c]pyridine represents a valuable starting point for the design and synthesis of novel kinase inhibitors, as well as for exploration in other therapeutic areas such as oncology and infectious diseases.
Conclusion
2-Phenylthiazolo[5,4-c]pyridine is a heterocyclic compound with significant potential for drug discovery and development. Its basic properties, including its molecular structure, basicity, and synthetic accessibility, make it an attractive scaffold for the generation of compound libraries for biological screening. Further experimental investigation into its physicochemical properties, biological activities, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.
References
- Smith, K., Lindsay, C. M., Morris, I. K., Matthews, I., & Pritchard, G. J. (1994).
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